molecular formula C12H16ClNO2 B2375559 methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride CAS No. 2408970-98-7

methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride

Cat. No.: B2375559
CAS No.: 2408970-98-7
M. Wt: 241.72
InChI Key: NYNNDJCTWMYSTI-UHFFFAOYSA-N
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Description

methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a hydrochloride salt form of methyl 3-[1-(aminomethyl)cyclopropyl]benzoate, which is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride typically involves the reaction of 3-(aminomethyl)cyclopropylamine with methyl 3-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines .

Scientific Research Applications

methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride include:

Uniqueness

What sets methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride apart from similar compounds is its unique cyclopropylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-11(14)9-3-2-4-10(7-9)12(8-13)5-6-12;/h2-4,7H,5-6,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNNDJCTWMYSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C2(CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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